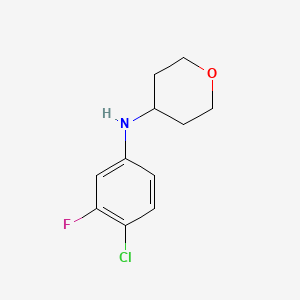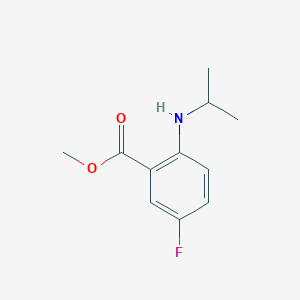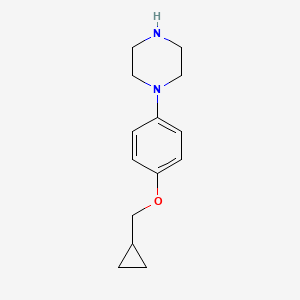![molecular formula C13H19NO2 B7863542 1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B7863542.png)
1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with a methoxy group and a cyclopropylmethoxy group, along with an ethan-1-amine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and cyclopropylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Formation of Intermediate: The reaction results in the formation of 4-(cyclopropylmethoxy)-3-methoxyphenol.
Amination: The intermediate is then subjected to amination using ethylamine under reflux conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation Products: 1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-one
Reduction Products: this compound derivatives
Substitution Products: Halogenated derivatives and alkylated products
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It can be used as a probe in biological studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparación Con Compuestos Similares
4-(Cyclopropylmethoxy)benzaldehyde
Cyclopropylmescaline
Levobetaxolol Hydrochloride
Uniqueness: 1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
1-[4-(cyclopropylmethoxy)-3-methoxyphenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(14)11-5-6-12(13(7-11)15-2)16-8-10-3-4-10/h5-7,9-10H,3-4,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMASRGONLSSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CC2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B7863471.png)










